

Solubility of 3,4,5,6-Tetrahydrophthalimide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4,5,6-Tetrahydrophthalimide**

Cat. No.: **B1345106**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the solubility of **3,4,5,6-Tetrahydrophthalimide** and its common isomer, 1,2,3,6-Tetrahydrophthalimide. Due to a notable scarcity of quantitative solubility data in organic solvents in publicly available literature, this guide also furnishes detailed experimental protocols for researchers to determine these values.

Introduction to Tetrahydrophthalimide

Tetrahydrophthalimide is a chemical intermediate used in the synthesis of various agrochemicals and pharmaceuticals.^[1] It exists in different isomeric forms, with **3,4,5,6-Tetrahydrophthalimide** (CAS No: 4720-86-9) and 1,2,3,6-Tetrahydrophthalimide (CAS No: 85-40-5) being of significant interest. The latter is a known metabolite of the fungicide Captan.^{[2][3]} Understanding the solubility of these compounds in various organic solvents is crucial for process development, formulation, purification, and conducting toxicological studies.

Solubility Data

Despite a thorough review of scientific literature and chemical databases, a comprehensive set of quantitative solubility data for **3,4,5,6-Tetrahydrophthalimide** in organic solvents is not readily available. The data for its isomer, 1,2,3,6-Tetrahydrophthalimide, is also limited, with most mentions being qualitative. The available information is summarized in the tables below.

Table 1: Physicochemical Properties of Tetrahydropthalimide Isomers

Property	3,4,5,6-Tetrahydropthalimide	1,2,3,6-Tetrahydropthalimide
CAS Number	4720-86-9	85-40-5
Molecular Formula	C ₈ H ₉ NO ₂	C ₈ H ₉ NO ₂
Molar Mass	151.16 g/mol	151.16 g/mol
Appearance	White crystalline solid	White to off-white crystalline solid[4]
Melting Point	Not specified	137 °C[5]

Table 2: Solubility of 1,2,3,6-Tetrahydropthalimide

Solvent	Temperature (°C)	Solubility	Data Type	Source
Water	25	4.18×10^4 mg/L	Estimated	[4]
Water	Not Specified	15 g/L	Experimental	[6]
Water	Not Specified	Sparingly soluble	Qualitative	[4]
Ethanol	Not Specified	Crystals can be formed from it, implying solubility.	Qualitative	[5]
Chloroform	Not Specified	Slightly soluble	Qualitative	[7]
Methanol	Not Specified	Slightly soluble	Qualitative	[7]
Acetonitrile	Not Specified	Soluble (commercially available as a solution)	Qualitative	[5]
Acetone	25	<5 g/L (Note: This may refer to the parent compound, Captan)	Quantitative	[2]
Xylene	25	<5 g/L (Note: This may refer to the parent compound, Captan)	Quantitative	[2]
Ethanol	25	<5 g/L (Note: This may refer to the parent compound, Captan)	Quantitative	[2]

Note: The user should be cautious with the data from source[2] as it is from a document on Captan, and the solubility data might refer to Captan itself and not its metabolite, 1,2,3,6-Tetrahydraphthalimide.

Experimental Protocols for Solubility Determination

Given the lack of available data, researchers may need to determine the solubility of **3,4,5,6-Tetrahydraphthalimide** experimentally. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the equilibrium solubility of **3,4,5,6-Tetrahydraphthalimide** in a selected organic solvent at a specific temperature.

Materials:

- **3,4,5,6-Tetrahydraphthalimide** (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Analytical balance
- Vials with airtight seals
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of solid **3,4,5,6-Tetrahydrophthalimide** to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a thermostatically controlled shaker set to the desired temperature.
- Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

- Sample Collection and Preparation:
 - Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours in the temperature-controlled environment.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
 - Dilute the filtered solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
- Quantitative Analysis (HPLC):
 - Prepare a series of standard solutions of **3,4,5,6-Tetrahydrophthalimide** of known concentrations in the selected solvent.
 - Develop a suitable HPLC method (select column, mobile phase, flow rate, and detector wavelength) to separate and quantify the analyte.
 - Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

- Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration of **3,4,5,6-Tetrahydrophthalimide** in the saturated solution by taking into account the dilution factor.
 - Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

This guide highlights the significant gap in the publicly available quantitative solubility data for **3,4,5,6-Tetrahydrophthalimide** in organic solvents. For researchers and professionals in drug development and chemical engineering, direct experimental determination is currently the most reliable approach to obtain this critical data. The provided experimental protocol for the isothermal shake-flask method offers a robust framework for such investigations. Further research to populate the solubility database for this compound and its isomers is highly encouraged to support future scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,5,6-Tetrahydropthalimide | 4720-86-9 | Benchchem [benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fao.org [fao.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2,3,6-Tetrahydropthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Tetramethrin (EHC 98, 1990) [inchem.org]
- To cite this document: BenchChem. [Solubility of 3,4,5,6-Tetrahydropthalimide in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345106#solubility-of-3-4-5-6-tetrahydropthalimide-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com